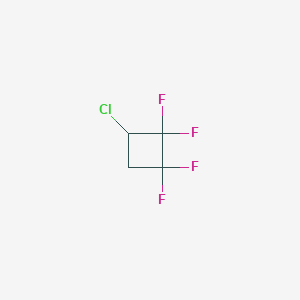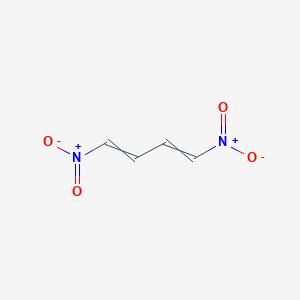
1,4-Dinitrobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dinitrobuta-1,3-diene is a conjugated nitrodiene compound characterized by the presence of two nitro groups attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dinitrobuta-1,3-diene can be synthesized through various methods. One common approach involves the nitration of butadiene derivatives. For instance, the nitration of 1,3-butadiene with nitric acid in the presence of sulfuric acid can yield this compound. Another method involves the dehydrohalogenation of halogenated nitrobutadienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitrobutadiene oxides.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Dinitrobutadiene oxides.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitrodienes depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dinitrobuta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cycloaddition reactions to form six-membered rings.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1,4-Dinitrobuta-1,3-diene involves its reactivity with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other cellular components, potentially disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitroperchloro-1,3-butadiene
- 4-Bromotetrachloro-2-nitro-1,3-butadiene
- (Z)-1,1,4-Trichloro-2,4-dinitrobuta-1,3-diene
Uniqueness
1,4-Dinitrobuta-1,3-diene is unique due to its symmetrical structure and the presence of two nitro groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various applications .
Propriétés
Numéro CAS |
929-11-3 |
|---|---|
Formule moléculaire |
C4H4N2O4 |
Poids moléculaire |
144.09 g/mol |
Nom IUPAC |
1,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C4H4N2O4/c7-5(8)3-1-2-4-6(9)10/h1-4H |
Clé InChI |
ABUMJZWZYIBLQQ-UHFFFAOYSA-N |
SMILES canonique |
C(=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


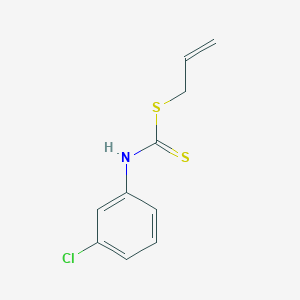
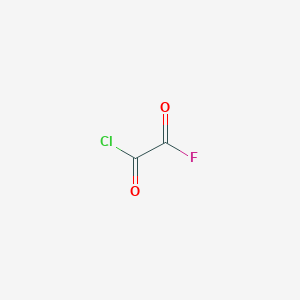
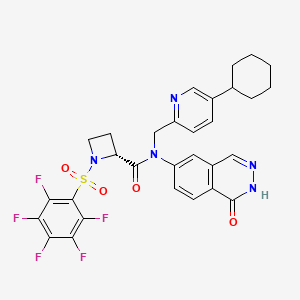
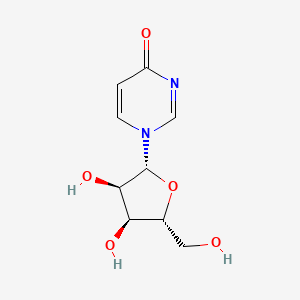
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
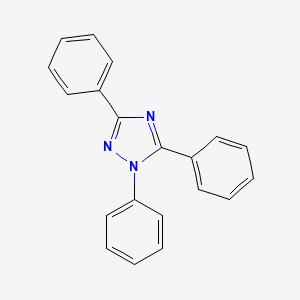
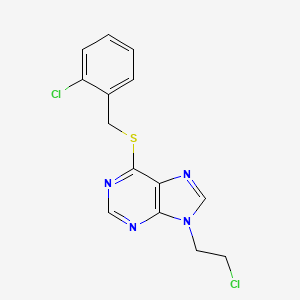
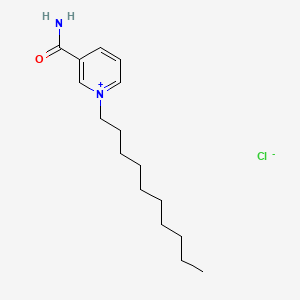

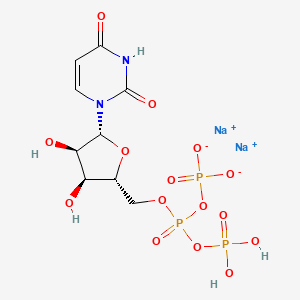
![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
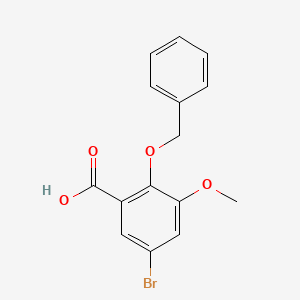
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)
